3,6-diethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
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Overview
Description
3,6-diethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the thieno[2,3-c]pyridine core, along with the trimethoxybenzamido and diethyl ester functionalities, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions One common approach starts with the preparation of the thieno[2,3-c]pyridine core through a cyclization reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,6-diethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
3,6-diethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3,6-diethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine: Shares a similar core structure but with different functional groups.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Another diethyl ester derivative with a different core structure.
Uniqueness
3,6-diethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is unique due to its specific combination of functional groups and the thieno[2,3-c]pyridine core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
diethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O8S/c1-6-32-22(27)18-14-8-9-25(23(28)33-7-2)12-17(14)34-21(18)24-20(26)13-10-15(29-3)19(31-5)16(11-13)30-4/h10-11H,6-9,12H2,1-5H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJYCDMZJIKWOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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